molecular formula C17H14N4O2 B15056489 1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid

1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B15056489
M. Wt: 306.32 g/mol
InChI Key: MCRMSGAIHGAVTE-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid is a complex organic compound with a molecular formula of C19H16N4O2 This compound is characterized by its unique structure, which includes a cyclopropyl group, a phenyl group, and a pyrimidinyl group attached to an imidazole ring

Preparation Methods

The synthesis of 1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid involves multiple steps, starting with the preparation of the pyrimidine core. The cyclopropyl and phenyl groups are introduced through specific substitution reactions. The imidazole ring is then formed through cyclization reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid can be compared with similar compounds such as:

    1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)piperidine-3-carboxylic acid: This compound has a piperidine ring instead of an imidazole ring, leading to different chemical properties and biological activities.

    1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)pyrrolidin-3-amine:

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties .

Properties

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

1-(2-cyclopropyl-6-phenylpyrimidin-4-yl)imidazole-4-carboxylic acid

InChI

InChI=1S/C17H14N4O2/c22-17(23)14-9-21(10-18-14)15-8-13(11-4-2-1-3-5-11)19-16(20-15)12-6-7-12/h1-5,8-10,12H,6-7H2,(H,22,23)

InChI Key

MCRMSGAIHGAVTE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N3C=C(N=C3)C(=O)O)C4=CC=CC=C4

Origin of Product

United States

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